![molecular formula C18H19N5O2 B2377967 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1448134-69-7](/img/structure/B2377967.png)
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer.
Scientific Research Applications
Chemical Synthesis and Reactions
This compound belongs to a category of chemicals that are often synthesized and studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, studies on related compounds have explored their use in nucleophilic reactions, where they form stable adducts with various nucleophiles, indicating potential utility in synthetic organic chemistry (Llamas et al., 1986).
Antimicrobial and Antitubercular Activity
Compounds with structural similarities have been designed and synthesized as new agents against tuberculosis (TB). For example, a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were synthesized and shown to exhibit excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020). This highlights the potential of such compounds in developing new antimicrobial agents.
Catalysis and Material Science
Imidazole and pyrimidine derivatives have been explored for their roles in catalytic processes and material science. For instance, phenoxyimidazolyl-salicylaldimine iron complexes have been synthesized and applied in ethylene reactions, demonstrating the utility of these compounds in catalysis and potentially in the development of new materials (Yankey et al., 2014).
Drug Design and Pharmacological Studies
Quantitative structure-activity relationship (QSAR) modeling studies have been performed on compounds within this class to predict their biological activities against Mycobacterium tuberculosis, aiding in the design of more potent antitubercular agents (Abdullahi et al., 2020). Additionally, the antioxidant properties of related compounds have been investigated, further expanding their potential applications in pharmacology (Zhang et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6), suggesting potential targets within these cells .
Biochemical Pathways
Related compounds have shown anti-fibrotic activities, suggesting that they may influence pathways related to fibrosis .
Result of Action
, related compounds have demonstrated anti-fibrotic activities. They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14(25-15-6-3-2-4-7-15)18(24)22-11-13-23-12-10-21-17(23)16-19-8-5-9-20-16/h2-10,12,14H,11,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHFVUBYDUWSCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CN=C1C2=NC=CC=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide |
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